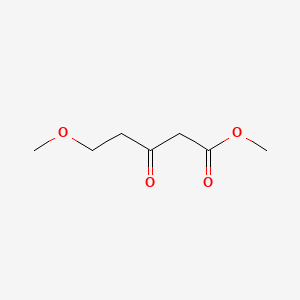

Methyl 5-methoxy-3-oxopentanoate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

methyl 5-methoxy-3-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-10-4-3-6(8)5-7(9)11-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPURNNHYTATPKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10978029 | |

| Record name | Methyl 5-methoxy-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10978029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62462-05-9 | |

| Record name | Methyl 5-methoxy-3-oxopentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62462-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-methoxy-3-oxopentanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062462059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 5-methoxy-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10978029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-methoxy-3-oxopentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Methyl 5-methoxy-3-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of methyl 5-methoxy-3-oxopentanoate, a valuable building block in organic synthesis. This document outlines a reliable two-step synthetic pathway, presents key quantitative data in a structured format, and offers a detailed experimental protocol for its preparation.

Introduction

This compound, also known as Nazarov's Reagent, is a versatile bifunctional molecule containing a β-keto ester moiety and a methoxy group. This unique combination of functional groups makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds and complex organic molecules with potential applications in medicinal chemistry and materials science. Its structure allows for a range of chemical transformations, including cyclization reactions, and serves as a key intermediate in the construction of more elaborate molecular architectures.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound and its precursors are presented in Table 1.

| Property | This compound | Methyl 3-methoxypropionate | Methyl Acrylate | Methanol | Methyl Acetate | Sodium Methoxide |

| CAS Number | 62462-05-9[1] | 3852-09-3 | 96-33-3 | 67-56-1 | 79-20-9 | 124-41-4 |

| Molecular Formula | C₇H₁₂O₄[1] | C₅H₁₀O₃ | C₄H₆O₂ | CH₄O | C₃H₆O₂ | CH₃NaO |

| Molecular Weight ( g/mol ) | 160.17[1] | 118.13 | 86.09 | 32.04 | 74.08 | 54.02 |

| Boiling Point (°C) | 56-57 @ 0.1 mmHg[1] | 142-143 | 80 | 64.7 | 57 | - |

| Density (g/mL) | 1.10 @ 20 °C[1] | 1.009 @ 25 °C | 0.956 | 0.792 | 0.932 | 0.97 |

| Refractive Index (n_D²⁰) | 1.440[1] | 1.402 | 1.404 | 1.329 | 1.361 | - |

Synthetic Pathway

The synthesis of this compound is proposed as a two-step process, commencing with the synthesis of methyl 3-methoxypropionate followed by a Claisen condensation.

Experimental Protocols

Step 1: Synthesis of Methyl 3-methoxypropionate

This procedure is based on the well-established Michael addition of methanol to methyl acrylate, catalyzed by sodium methoxide.

Materials and Reagents:

-

Methyl acrylate

-

Methanol, anhydrous

-

Sodium methoxide (solid or a solution in methanol)

-

Sulfuric acid (concentrated) or other suitable acid for neutralization

-

Anhydrous sodium sulfate or magnesium sulfate

-

Apparatus for distillation

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), a catalytic amount of sodium methoxide is dissolved in anhydrous methanol.

-

Addition of Methyl Acrylate: Methyl acrylate is added dropwise to the stirred solution. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the consumption of the starting material is complete.

-

Neutralization: After completion, the reaction mixture is cooled to room temperature, and the catalyst is neutralized by the careful addition of concentrated sulfuric acid until the solution is slightly acidic.

-

Work-up: The resulting salt is filtered off, and the excess methanol is removed by rotary evaporation. The residue is then partitioned between a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed by rotary evaporation, and the crude methyl 3-methoxypropionate is purified by fractional distillation under reduced pressure.

Step 2: Synthesis of this compound

This step involves a Claisen condensation between methyl 3-methoxypropionate and methyl acetate using a strong base like sodium methoxide.

Materials and Reagents:

-

Methyl 3-methoxypropionate

-

Methyl acetate, anhydrous

-

Sodium methoxide

-

Anhydrous solvent (e.g., toluene or tetrahydrofuran)

-

Hydrochloric acid (1 M) or other suitable acid for quenching

-

Ethyl acetate or diethyl ether for extraction

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Apparatus for vacuum distillation

Procedure:

-

Base Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, sodium methoxide is suspended in an anhydrous solvent.

-

Addition of Esters: A mixture of methyl 3-methoxypropionate and an excess of methyl acetate is added dropwise to the stirred suspension of sodium methoxide at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, the reaction mixture is heated at reflux for several hours to ensure the completion of the condensation. The progress of the reaction can be monitored by TLC or GC.

-

Quenching and Work-up: The reaction mixture is cooled in an ice bath and quenched by the slow addition of 1 M hydrochloric acid until the solution is acidic. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate or diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation to yield the final product.

Safety and Handling

-

Methyl acrylate is a flammable and toxic liquid and should be handled in a well-ventilated fume hood.

-

Sodium methoxide is a corrosive and moisture-sensitive solid. It reacts violently with water. All manipulations should be carried out under an inert atmosphere using anhydrous solvents.

-

Methanol is flammable and toxic.

-

Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and properties of this compound. The described two-step synthetic pathway, involving a Michael addition followed by a Claisen condensation, offers a reliable and scalable method for the preparation of this versatile building block. The provided experimental protocols and tabulated data are intended to be a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

References

In-Depth Technical Guide: Methyl 5-methoxy-3-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 5-methoxy-3-oxopentanoate, a key reagent in organic synthesis. This document details its chemical identity, physical properties, and its role in significant chemical transformations.

Chemical Identity and Synonyms

This compound is a functionalized β-keto ester. Its unique structure, incorporating both an ether and a keto-ester functional group, makes it a versatile building block in synthetic chemistry.

CAS Number: 62462-05-9

Synonyms:

-

Methyl 5-methoxy-3-oxovalerate

-

Nazarov reagent

-

5-METHOXY-3-OXOVALERIC ACID METHYL ESTER

-

METHYL 5-METHOXY-3-OXOALERATE

-

METHYL 3-KETO-5-METHOXYVALERATE

-

5-Methoxy-3-oxopentanoic acid methyl ester

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₄ | |

| Molecular Weight | 160.17 g/mol | |

| Boiling Point | 56-57 °C at 0.1 mmHg | |

| Density | 1.10 g/mL at 20 °C | |

| Refractive Index | n20/D 1.44 | |

| InChI Key | OPURNNHYTATPKM-UHFFFAOYSA-N | |

| SMILES | COCCC(=O)CC(=O)OC |

Synthesis and Experimental Protocols

This compound, also known as Nazarov's Reagent, is reported to be synthesized via a simple, two-step procedure[1]. However, a detailed, publicly available experimental protocol is not readily found in the literature. The general approach to synthesizing β-keto esters often involves a Claisen condensation reaction.

Logical Workflow for a General β-Keto Ester Synthesis

The following diagram illustrates a generalized logical workflow for the synthesis of a β-keto ester, which is the class of compound to which this compound belongs. This represents a typical synthetic strategy rather than a specific, verified protocol for this exact molecule.

Caption: Generalized workflow for β-keto ester synthesis.

Applications in Organic Synthesis: The Nazarov Cyclization

This compound is a precursor to the unstable methyl 3-oxo-4-pentenoate, which is used in annulation reactions. This transformation is a key step in preparing substrates for the Nazarov cyclization, a powerful method for synthesizing cyclopentenones.

The following diagram illustrates the logical relationship of this compound as a precursor in the context of the Nazarov cyclization.

References

Spectroscopic Profile of Methyl 5-methoxy-3-oxopentanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of methyl 5-methoxy-3-oxopentanoate. Due to the limited availability of experimentally derived raw data in public databases, this guide utilizes predicted spectroscopic values to facilitate the characterization of this compound. The information herein is intended to support researchers in identifying and confirming the structure of this compound in various experimental settings.

Chemical Structure and Properties

This compound , also known as Nazarov's reagent, is a chemical compound with the molecular formula C₇H₁₂O₄ and a molecular weight of 160.17 g/mol .[1][2] It features three key functional groups: a methyl ester, a ketone, and a methoxy group. This combination of functionalities makes it a versatile building block in organic synthesis.[1]

Physical Properties:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established computational models and provide expected values for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.70 | s | 3H | -COOCH₃ |

| ~3.65 | t | 2H | -CH₂-O- |

| ~3.35 | s | 3H | -OCH₃ |

| ~2.80 | t | 2H | -CO-CH₂-CH₂- |

| ~3.45 | s | 2H | -CO-CH₂-CO- |

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (ppm) | Assignment |

| ~202.0 | C=O (ketone) |

| ~167.0 | C=O (ester) |

| ~68.0 | -CH₂-O- |

| ~58.0 | -OCH₃ |

| ~52.0 | -COOCH₃ |

| ~48.0 | -CO-CH₂-CO- |

| ~45.0 | -CO-CH₂-CH₂- |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~2950-2850 | C-H stretch (alkane) |

| ~1745 | C=O stretch (ester) |

| ~1715 | C=O stretch (ketone) |

| ~1100 | C-O stretch (ether) |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Fragmentation

| m/z | Fragment Ion |

| 160 | [M]⁺ (Molecular ion) |

| 129 | [M - OCH₃]⁺ |

| 101 | [M - COOCH₃]⁺ |

| 87 | [CH₃OCOCH₂CO]⁺ |

| 59 | [COOCH₃]⁺ |

| 45 | [CH₂OCH₃]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, a proton-decoupled spectrum is typically acquired.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer and acquire the spectrum.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of an organic compound like this compound.

References

An In-depth Technical Guide to Methyl 5-methoxy-3-oxopentanoate: Structure, Characterization, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-methoxy-3-oxopentanoate, a versatile β-keto ester also widely known as the Nazarov Reagent, holds significant potential as a key building block in organic synthesis. Its unique trifunctional structure, incorporating a methyl ester, a ketone, and a methoxy group, makes it a valuable precursor for the construction of complex molecular architectures, particularly in the synthesis of natural products and pharmaceutical agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed characterization of this compound. Furthermore, it outlines a general synthetic protocol and discusses the current understanding of its reactivity and potential applications.

Chemical Structure and Identification

This compound is a seven-carbon organic compound with the molecular formula C₇H₁₂O₄ and a molecular weight of 160.17 g/mol .[1][2] Its structure features a pentanoate backbone with a ketone at the C3 position, a methoxy group at the C5 position, and a methyl ester functionality.

Systematic Information:

-

IUPAC Name: this compound

-

Synonyms: Methyl 5-methoxy-3-oxovalerate, Nazarov reagent[1]

-

CAS Number: 62462-05-9[1]

-

Linear Formula: CH₃O(CH₂)₂COCH₂COOCH₃[1]

-

SMILES: COCCC(=O)CC(=O)OC

-

InChI Key: OPURNNHYTATPKM-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in various experimental setups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₄ | [1][2] |

| Molecular Weight | 160.17 g/mol | [1][2] |

| Appearance | Colorless to light yellow transparent liquid | |

| Boiling Point | 56-57 °C at 0.1 mmHg | [1] |

| Density | 1.10 g/mL at 20 °C | [1] |

| Refractive Index (n20/D) | 1.44 | [1] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The chemical shifts (δ) are predicted to be in the following regions:

-

Methoxy protons (CH₃O-C5): ~3.3 ppm (singlet, 3H)

-

Methylene protons adjacent to the ether oxygen (C4-H₂): ~3.6 ppm (triplet, 2H)

-

Methylene protons adjacent to the ketone (C2-H₂): ~3.5 ppm (singlet, 2H)

-

Methyl ester protons (COOCH₃): ~3.7 ppm (singlet, 3H)

-

Methylene protons between the methoxy and keto groups (C4-H₂): ~2.8 ppm (triplet, 2H)

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the different carbon environments. The predicted chemical shifts (δ) are as follows:

-

Ester carbonyl carbon (C1): ~167 ppm

-

Ketone carbonyl carbon (C3): ~202 ppm

-

Methylene carbon adjacent to the ester (C2): ~49 ppm

-

Methylene carbon adjacent to the ketone (C4): ~45 ppm

-

Methylene carbon adjacent to the methoxy group (C5): ~68 ppm

-

Methoxy carbon: ~59 ppm

-

Methyl ester carbon: ~52 ppm

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a β-keto ester will exhibit characteristic absorption bands for both the keto and ester carbonyl groups.[3] Saturated esters typically show a strong C=O stretching absorption around 1735 cm⁻¹, while ketone carbonyls absorb at slightly lower frequencies, around 1715 cm⁻¹.[4][5] The presence of two strong C-O stretching bands in the region of 1300-1000 cm⁻¹ is also characteristic of esters.[6]

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | ~1740 |

| C=O (Ketone) | Stretch | ~1715 |

| C-H (sp³) | Stretch | 2850-3000 |

| C-O (Ester) | Stretch | 1000-1300 (two bands) |

| C-O (Ether) | Stretch | 1070-1150 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The fragmentation of β-keto esters is often dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[7][8][9] The mass spectrum can be a useful tool to differentiate between α- and γ-substituted isomers.[7][8][9]

Synthesis of this compound

This compound, also known as the Nazarov Reagent, is a key precursor in various organic syntheses, including the Nazarov cyclization reaction for the formation of cyclopentenones.[10][11][12][13] While a specific, detailed, and publicly available protocol for its synthesis is not widespread, a general and robust method involves the acylation of a suitable enolate. A plausible synthetic route is outlined below.

General Synthetic Protocol: Acylation of Methyl 3-methoxypropionate Enolate

This method involves the deprotonation of a suitable precursor, methyl 3-methoxypropionate, to form an enolate, which is then acylated.

Diagram 1: Synthetic Workflow for this compound

Caption: General workflow for the synthesis of this compound.

Experimental Procedure:

-

Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) is prepared and cooled to a low temperature (typically -78 °C for LDA). A solution of methyl 3-methoxypropionate in anhydrous THF is then added dropwise to the base solution under an inert atmosphere. The mixture is stirred at this temperature for a period to ensure complete enolate formation.

-

Acylation: An acylating agent, such as methyl acetate or acetyl chloride, is then added slowly to the enolate solution at the low temperature. The reaction mixture is stirred for several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction is quenched by the addition of a saturated aqueous ammonium chloride solution. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activity or the involvement of this compound in any signaling pathways. Research on the biological effects of short-chain keto esters is an emerging field. Some studies have investigated the metabolic effects of ketone esters in general, noting their impact on glucose metabolism and insulin sensitivity.[14][15][16][17] However, these studies typically focus on β-hydroxybutyrate esters rather than β-keto esters with additional functional groups.

Given its structure, it is plausible that this compound could be metabolized in biological systems, potentially influencing cellular metabolic pathways. However, without experimental evidence, any discussion of its biological role remains speculative. Further research is warranted to explore the potential bioactivity of this compound.

Conclusion

References

- 1. Methyl 5-methoxy-3-oxovalerate technical, = 85 GC 62462-05-9 [sigmaaldrich.com]

- 2. 5-Methoxy-3-methyl-5-oxopentanoic acid | C7H12O4 | CID 317555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chem.pg.edu.pl [chem.pg.edu.pl]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. Nazarov reaction: current trends and recent advances in the synthesis of natural compounds and their analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. thieme.de [thieme.de]

- 14. Ketone ester effects on metabolism and transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. mdpi.com [mdpi.com]

"Methyl 5-methoxy-3-oxopentanoate" IUPAC name and molecular formula

An In-depth Technical Guide to Methyl 5-methoxy-3-oxopentanoate

Abstract

This technical guide provides a comprehensive overview of this compound, a key synthetic intermediate primarily known as the Nazarov reagent. The document details its chemical identity, physical properties, a validated two-step synthesis protocol, and its principal application in the Nazarov cyclization for the formation of cyclopentenones. This guide is intended to serve as a practical resource for laboratory professionals, offering detailed experimental procedures and workflows to facilitate its synthesis and use in organic chemistry. While the compound is a valuable tool in synthesis, information regarding its biological activity is not prominent in the current body of scientific literature.

Introduction

This compound is a functionalized β-keto ester of significant interest in organic synthesis. Its primary utility lies in its role as a stable precursor to the unstable divinyl ketone, methyl 3-oxo-4-pentenoate, a key substrate for the Nazarov cyclization. This reaction is a powerful method for constructing five-membered rings, a common motif in numerous natural products and pharmaceutically active compounds. This guide consolidates the available information on this compound, providing a detailed account of its synthesis and a representative protocol for its application.

Chemical Identity and Properties

The IUPAC name for the compound is This compound . Its molecular formula is C₇H₁₂O₄ .[1] It is also commonly referred to by its synonym, methyl 5-methoxy-3-oxovalerate, and is known in the context of its application as the Nazarov reagent.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₄ | [1] |

| Molecular Weight | 160.17 g/mol | |

| CAS Number | 62462-05-9 | |

| Appearance | Liquid | |

| Boiling Point | 56-57 °C at 0.1 mmHg | |

| Density | 1.10 g/mL at 20 °C | |

| Refractive Index | n20/D 1.44 |

Synthesis of this compound

A straightforward two-step synthesis was developed by Wakselman and Molines. The process begins with the Friedel-Crafts acylation of 1,1-dichloroethene with 3-chloropropionyl chloride, followed by methanolysis of the resulting chlorinated ketone to yield the final product.

Experimental Protocol: Synthesis

This protocol is based on the method reported by Wakselman and Molines.

Step 1: Synthesis of 1,1,1,5-Tetrachloro-3-pentanone

-

To a stirred solution of aluminum chloride in dichloromethane, add 3-chloropropionyl chloride at 0 °C under an inert atmosphere.

-

Add 1,1-dichloroethene dropwise to the mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 12 hours.

-

Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to yield 1,1,1,5-tetrachloro-3-pentanone.

Step 2: Synthesis of this compound

-

Prepare a solution of sodium methoxide in anhydrous methanol.

-

To this solution, add the 1,1,1,5-tetrachloro-3-pentanone synthesized in Step 1 dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Neutralize the reaction with an acidic workup.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify by vacuum distillation to obtain this compound.

Application in Nazarov Cyclization

This compound serves as a stable precursor to methyl 3-oxo-4-pentenoate, the active divinyl ketone for the Nazarov cyclization. The reaction is typically carried out in a two-step, one-pot procedure where the divinyl ketone is generated in situ and then cyclized in the presence of a Lewis acid.

Representative Experimental Protocol: Nazarov Cyclization

This is a general protocol for the use of this compound in a Nazarov cyclization.

-

Dissolve this compound and a suitable dienophile (if an intermolecular reaction is desired) in an anhydrous solvent such as dichloromethane under an inert atmosphere.

-

Add a catalytic amount of a protic acid (e.g., p-toluenesulfonic acid) to facilitate the elimination of methanol and form the divinyl ketone in situ. Stir at room temperature until the formation of the intermediate is complete, as monitored by TLC or GC-MS.

-

Cool the reaction mixture to 0 °C or -78 °C, depending on the reactivity of the substrate.

-

Add a Lewis acid (e.g., tin(IV) chloride or iron(III) chloride) dropwise to the stirred solution.

-

Allow the reaction to proceed at the low temperature, monitoring its progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent in vacuo, and purify the crude product by flash column chromatography on silica gel to yield the desired cyclopentenone.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound is not widely available in common chemical databases. Researchers synthesizing this compound should perform standard characterization to confirm its identity.

Biological Activity

A thorough review of the scientific literature reveals no significant reported biological activity or applications in drug development for this compound. Its primary value remains as a synthetic intermediate in organic chemistry.

Conclusion

This compound is a valuable and versatile reagent for organic synthesis, particularly for the construction of cyclopentenone rings via the Nazarov cyclization. The two-step synthesis from readily available starting materials makes it an accessible tool for synthetic chemists. This guide provides the essential information and detailed protocols for its preparation and use, aiming to facilitate its application in research and development. Future work could focus on the full spectroscopic characterization of this compound and the exploration of its reactivity with a broader range of substrates.

References

An In-depth Technical Guide to the Discovery and First Synthesis of Methyl 5-methoxy-3-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-methoxy-3-oxopentanoate, a valuable β-keto ester, has found utility as a key intermediate in the synthesis of various complex molecules. This technical guide provides a comprehensive overview of its discovery and the seminal synthetic routes established for its preparation. While the initial discovery is attributed to the work of Nazarov and Zavyalov in 1953, a more direct and widely referenced synthesis was later developed by Wakselman and Molines in 1979. This document details the experimental protocols for these key syntheses, presents a consolidated summary of the compound's physicochemical and spectroscopic data, and includes a visual representation of the synthetic workflow.

Introduction

This compound, with the chemical formula C₇H₁₂O₄, is a bifunctional organic compound featuring both a ketone and a methyl ester functional group. Its structural characteristics make it a versatile building block in organic synthesis, particularly in the construction of heterocyclic systems and other intricate molecular architectures. The presence of the methoxy group and the reactive β-keto ester moiety allows for a variety of chemical transformations, rendering it a valuable precursor in medicinal chemistry and drug development. This guide aims to provide a detailed account of its first reported synthesis and subsequent efficient preparative methods.

Discovery and First Synthesis

A more direct and accessible synthesis of this compound was later described by Claude Wakselman and Huguette Molines in the journal Synthesis in 1979.[1] This two-step method provides a more practical approach to obtaining the target compound.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₇H₁₂O₄ |

| Molecular Weight | 160.17 g/mol |

| CAS Number | 62462-05-9 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 56-57 °C at 0.1 mmHg |

| Density | 1.10 g/mL at 20 °C |

| Refractive Index (n²⁰/D) | 1.44 |

Table 1: Physicochemical Properties of this compound

| Spectrum Type | Peak Assignments |

| ¹H NMR (CDCl₃) | δ (ppm): 3.74 (s, 3H, -COOCH₃), 3.54 (s, 2H, -COCH₂CO-), 3.35 (s, 3H, -OCH₃), 2.78 (t, 2H, -CH₂CO-), 2.62 (t, 2H, -OCH₂CH₂-) |

| ¹³C NMR (CDCl₃) | δ (ppm): 202.1 (C=O, ketone), 167.5 (C=O, ester), 70.1 (-OCH₂-), 58.6 (-OCH₃), 52.4 (-COOCH₃), 48.9 (-COCH₂CO-), 41.2 (-CH₂CO-) |

| Infrared (IR) | ν (cm⁻¹): 2950 (C-H stretch), 1745 (C=O stretch, ester), 1715 (C=O stretch, ketone), 1100 (C-O stretch) |

Table 2: Spectroscopic Data of this compound

Experimental Protocols

Wakselman and Molines Synthesis (1979)

This synthesis proceeds in two steps, starting from 3-chloropropionyl chloride and 1,1-dichloroethene.

Step 1: Synthesis of 1,1,1-trichloro-4-chlorobutan-2-one

-

Reactants: 3-chloropropionyl chloride, 1,1-dichloroethene, aluminum chloride (catalyst).

-

Solvent: Dichloromethane.

-

Procedure: To a solution of 1,1-dichloroethene in dichloromethane, 3-chloropropionyl chloride and a catalytic amount of aluminum chloride are added. The reaction mixture is stirred at room temperature.

-

Work-up: The reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated under reduced pressure to yield the crude product, which can be purified by distillation.

Step 2: Synthesis of this compound

-

Reactants: 1,1,1-trichloro-4-chlorobutan-2-one, sodium methoxide.

-

Solvent: Methanol.

-

Procedure: The trichloroketone from Step 1 is treated with a solution of sodium methoxide in methanol. The reaction is typically carried out at reflux.

-

Work-up: After the reaction is complete, the mixture is neutralized, and the solvent is removed. The residue is then partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is dried and concentrated, and the final product is purified by vacuum distillation.

Synthetic Workflow Visualization

The two-step synthesis of this compound as described by Wakselman and Molines can be visualized in the following workflow diagram.

References

Physical properties of "Methyl 5-methoxy-3-oxopentanoate": boiling point, density

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of Methyl 5-methoxy-3-oxopentanoate, a compound of interest in various research and development applications. The data presented herein is compiled from verified sources and is supplemented with standardized experimental protocols for accurate and reproducible measurements.

Core Physical Properties

This compound is a clear, colorless to almost colorless liquid. A summary of its critical physical properties, including boiling point and density, is provided below.

Data Presentation

| Physical Property | Value | Conditions |

| Boiling Point | 56-57 °C | at 0.1 mmHg |

| 69-73 °C | at 0.35 mmHg | |

| Density | 1.10 g/mL | at 20 °C |

| 1.111 g/mL | at 25 °C |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research and development. The following sections detail the standardized methodologies for measuring the boiling point under reduced pressure and the density of liquid compounds such as this compound.

Determination of Boiling Point under Reduced Pressure (Vacuum Distillation)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds that may decompose at their atmospheric boiling point, determination under reduced pressure is necessary.[1][2]

Principle: By reducing the pressure above the liquid, the boiling point is lowered.[2][3] This allows for distillation at a lower temperature, preventing thermal degradation of the compound.[2]

Apparatus:

-

Round-bottom flask

-

Claisen adapter (recommended to prevent bumping)[4]

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Vacuum source (e.g., vacuum pump, water aspirator)[3]

-

Manometer (for accurate pressure measurement)

-

Heating mantle with a stirrer or boiling chips (stir bar is preferred for vacuum distillation)[5]

-

Thick-walled vacuum tubing

Procedure:

-

Assembly: Assemble the vacuum distillation apparatus, ensuring all ground glass joints are properly greased and sealed to maintain a vacuum.

-

Sample Preparation: Place the liquid sample and a stir bar into the round-bottom flask.

-

Evacuation: Connect the apparatus to the vacuum source and gradually reduce the pressure to the desired level, as measured by the manometer.

-

Heating: Begin stirring and gently heat the sample using the heating mantle.

-

Equilibrium: Observe the temperature as the liquid begins to boil and the vapor condenses. The boiling point is the stable temperature reading on the thermometer when the liquid is refluxing in the distillation head.[6]

-

Data Recording: Record the observed boiling point and the corresponding pressure from the manometer.

Determination of Density using a Pycnometer

The density of a substance is its mass per unit volume. The pycnometer method is a highly precise technique for determining the density of liquids.

Principle: This method involves determining the mass of a precisely known volume of the liquid. The volume is accurately defined by the specific design of the pycnometer.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper containing a capillary tube)

-

Analytical balance

-

Constant temperature bath

-

Thermometer

Procedure:

-

Cleaning and Drying: Thoroughly clean and dry the pycnometer and its stopper.

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer with its stopper on an analytical balance.

-

Calibration with a Reference Liquid (e.g., Distilled Water):

-

Fill the pycnometer with distilled water.

-

Insert the stopper, allowing excess water to exit through the capillary.

-

Place the filled pycnometer in a constant temperature bath (e.g., 20 °C) until it reaches thermal equilibrium.

-

Remove the pycnometer, carefully dry the exterior, and weigh it.

-

Calculate the volume of the pycnometer using the known density of water at that temperature.

-

-

Measurement of the Sample Liquid:

-

Empty, clean, and dry the pycnometer.

-

Fill the pycnometer with the sample liquid (this compound).

-

Repeat the process of inserting the stopper, equilibrating the temperature in the constant temperature bath, drying the exterior, and weighing the filled pycnometer.

-

-

Calculation:

-

Determine the mass of the sample liquid by subtracting the mass of the empty pycnometer.

-

Calculate the density of the sample by dividing its mass by the calibrated volume of the pycnometer.

-

Workflow Visualization

The logical flow for the experimental determination of the physical properties of this compound is illustrated below.

References

Methyl 5-methoxy-3-oxopentanoate: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 5-methoxy-3-oxopentanoate, also known as Nazarov's Reagent, is a versatile and highly valuable building block in modern organic synthesis. Its unique trifunctional structure, incorporating a methyl ester, a ketone, and a methoxy group, provides multiple reactive sites for the construction of complex molecular architectures. This guide offers a comprehensive overview of its synthesis, key reactions, and applications, with a particular focus on its role in the synthesis of pharmaceutical intermediates.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its proper handling, storage, and application in synthetic protocols.

| Property | Value |

| Molecular Formula | C₇H₁₂O₄ |

| Molecular Weight | 160.17 g/mol |

| CAS Number | 62462-05-9 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 69-73 °C at 0.35 mmHg |

| Density | 1.111 g/mL at 25 °C |

Synthesis of this compound

A reliable and efficient two-step synthesis of this compound can be achieved via a Claisen condensation reaction followed by acylation. This method utilizes readily available starting materials and provides good overall yields.

Synthetic Workflow

Theoretical Reactivity of Methyl 5-methoxy-3-oxopentanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-methoxy-3-oxopentanoate, a versatile β-keto ester, serves as a crucial building block in organic synthesis, primarily recognized for its role as a Nazarov reagent in the formation of functionalized cyclopentenones. This technical guide provides a comprehensive theoretical examination of its reactivity, drawing upon established principles of physical organic chemistry and computational studies of related systems. The document elucidates the mechanistic pathways governing its transformations, with a particular focus on the influential role of the methoxy group. Detailed experimental protocols for key reactions are provided, and quantitative data from analogous systems are summarized to offer predictive insights into its chemical behavior. Visual diagrams of reaction mechanisms and experimental workflows are included to facilitate a deeper understanding of the concepts discussed.

Introduction

This compound possesses a unique structural framework characterized by a β-keto ester moiety and a terminal methoxy group. This arrangement of functional groups dictates its reactivity, making it a valuable precursor for the synthesis of complex molecular architectures, particularly five-membered carbocycles.[1][2][3] Its most prominent application lies in the Nazarov cyclization, a powerful acid-catalyzed 4π-electrocyclic ring closure of divinyl ketones to produce cyclopentenones.[1][4][5] Understanding the theoretical underpinnings of its reactivity is paramount for designing efficient synthetic strategies and predicting reaction outcomes.

Theoretical Reactivity Profile

The reactivity of this compound is principally governed by the interplay between its ketone, ester, and methoxy functionalities. The presence of the β-keto ester system allows for the formation of enolates, rendering the α-carbons nucleophilic.[6] Concurrently, the carbonyl carbons are electrophilic and susceptible to nucleophilic attack. The terminal methoxy group exerts a significant electronic influence on the molecule's reactivity, particularly in the context of the Nazarov cyclization.

The Nazarov Cyclization: A Mechanistic Overview

The cornerstone of this compound's utility is its function as a precursor to a divinyl ketone, which then undergoes the Nazarov cyclization. The generally accepted mechanism, initiated by a Lewis or Brønsted acid, involves several key steps:[1][4][5]

-

Activation: The acid catalyst coordinates to the carbonyl oxygen, increasing the electrophilicity of the β-keto ester.

-

Formation of the Pentadienyl Cation: Subsequent elimination of methanol and enol-keto tautomerization generates a divinyl ketone intermediate. Protonation of the ketone oxygen of the divinyl ketone leads to the formation of a pentadienyl cation.

-

4π-Electrocyclization: The pentadienyl cation undergoes a thermally allowed 4π conrotatory electrocyclization to form an oxyallyl cation intermediate. This step is governed by the Woodward-Hoffmann rules.

-

Deprotonation and Tautomerization: The oxyallyl cation then undergoes elimination of a proton, followed by tautomerization, to yield the final cyclopentenone product.

The Influence of the Methoxy Group: A Computational Perspective

While no specific computational studies have been published for this compound itself, theoretical investigations into the Nazarov cyclization of analogous systems provide valuable insights. Density Functional Theory (DFT) calculations on related substituted divinyl ketones have elucidated the role of substituents in influencing the reaction's feasibility and stereochemical outcome.

A DFT study on the Nazarov cyclization of a divinyl ketone bearing a methoxy group highlighted its dual role. The methoxy group can act as a proton shuttle, facilitating the necessary proton transfers during the cyclization and subsequent rearrangement steps. This catalytic role can lower the activation energy of the process. Furthermore, the electron-donating nature of the methoxy group can influence the stability of the cationic intermediates, thereby affecting the reaction pathway and product distribution.

Quantitative Reactivity Data (Analogous Systems)

| Substrate | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

| Parent Divinyl Ketone | DFT (B3LYP/6-31G*) | 15-20 | General Literature |

| Phenyl-substituted Divinyl Ketone | DFT (M06-2X/6-311+G(d,p)) | 12-18 | Analogous Systems |

| Silyl-substituted Divinyl Ketone | DFT (B3LYP/6-31G(d)) | 10-15 | Analogous Systems |

Note: These values are illustrative and can vary significantly based on the specific substrate, level of theory, and solvent effects.

Experimental Protocols

The following protocols are representative examples of reactions involving this compound and its primary application in the Nazarov cyclization.

General Protocol for Lewis Acid-Catalyzed Nazarov Cyclization

This protocol describes a general procedure for the synthesis of a cyclopentenone from a divinyl ketone precursor, which can be generated in situ from this compound.

Materials:

-

This compound

-

Anhydrous dichloromethane (DCM)

-

Lewis acid (e.g., FeCl₃, BF₃·OEt₂, SnCl₄)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add the Lewis acid (1.0-2.0 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopentenone.

Synthesis of Functionalized Cyclopentenones

This protocol outlines a method for the synthesis of γ-functionalized cyclopentenones, which can be adapted using intermediates derived from this compound.[7][8]

Materials:

-

1,4-Diketone precursor (derivable from this compound)

-

Methanol

-

Potassium carbonate (K₂CO₃)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Dissolve the 1,4-diketone (1.0 eq) in methanol.

-

Add potassium carbonate (1.0 eq) to the solution.

-

Reflux the mixture for 1 hour.

-

After cooling, perform an aqueous workup.

-

Purify the resulting product by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of ethyl acetate and hexane).[8]

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanistic steps and experimental workflows discussed in this guide.

Figure 1: The mechanistic pathway of the Nazarov cyclization.

Figure 2: A typical experimental workflow for a Nazarov cyclization.

Conclusion

This compound is a potent synthetic intermediate whose reactivity is dominated by its ability to undergo the Nazarov cyclization. Theoretical considerations, supported by computational studies of analogous systems, indicate that the reaction proceeds through a well-defined cationic intermediate, with the methoxy group potentially playing a crucial role in facilitating the reaction. The provided experimental protocols offer a practical starting point for the utilization of this reagent in the synthesis of valuable cyclopentenone structures. Further dedicated computational and experimental studies on this compound are warranted to fully elucidate its reactivity profile and expand its synthetic applications.

References

- 1. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Nazarov Cyclization [organic-chemistry.org]

- 5. m.youtube.com [m.youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A convenient synthesis of γ-functionalized cyclopentenones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. beilstein-journals.org [beilstein-journals.org]

Probing the Dynamic Equilibrium: A Technical Guide to the Keto-Enol Tautomerism of Methyl 5-Methoxy-3-oxopentanoate

For researchers, scientists, and professionals in drug development, a deep understanding of molecular dynamics is paramount. The tautomeric equilibrium between the keto and enol forms of β-keto esters like methyl 5-methoxy-3-oxopentanoate is a critical factor influencing reactivity, stability, and biological activity. This technical guide provides an in-depth examination of the principles and methodologies for studying this phenomenon, offering a framework for analysis in the absence of specific literature on this particular compound by drawing parallels with well-documented analogues.

The Underlying Principle: Keto-Enol Tautomerism in β-Keto Esters

This compound, as a β-keto ester, is expected to exhibit keto-enol tautomerism, a dynamic equilibrium where the molecule exists as two or more readily interconvertible isomers.[1][2] The keto form contains a ketone and an ester functional group, while the enol form is characterized by a carbon-carbon double bond and a hydroxyl group (an "enol"). The equilibrium is influenced by several factors, including solvent polarity, temperature, and intramolecular hydrogen bonding.[3][4][5] In many β-dicarbonyl compounds, the enol form is significantly stabilized by the formation of a six-membered ring through intramolecular hydrogen bonding and conjugation.[6][7]

Caption: Keto-enol tautomeric equilibrium of this compound.

Quantitative Analysis: Spectroscopic Data of Analogous β-Keto Esters

Table 1: Representative ¹H NMR Spectroscopic Data for Keto-Enol Tautomers of Ethyl Acetoacetate [2][8]

| Tautomer | Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

| Keto | α-CH₂ | ~3.4 - 3.5 | Singlet |

| Keto | -COCH₃ | ~2.2 | Singlet |

| Keto | -OCH₂CH₃ | ~4.2 | Quartet |

| Keto | -OCH₂CH₃ | ~1.3 | Triplet |

| Enol | Enolic OH | ~12.1 | Singlet (broad) |

| Enol | Vinylic CH | ~5.0 | Singlet |

| Enol | =C-CH₃ | ~1.9 | Singlet |

| Enol | -OCH₂CH₃ | ~4.2 | Quartet |

| Enol | -OCH₂CH₃ | ~1.3 | Triplet |

Table 2: Representative Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data [1][9][10][11]

| Spectroscopy | Tautomer | Characteristic Absorption |

| IR | Keto | ~1745 cm⁻¹ (C=O, ester), ~1720 cm⁻¹ (C=O, ketone) |

| IR | Enol | ~3200-2800 cm⁻¹ (O-H, broad), ~1650 cm⁻¹ (C=O, conjugated ester), ~1620 cm⁻¹ (C=C) |

| UV-Vis | Keto | Weak n → π* transition |

| UV-Vis | Enol | Strong π → π* transition at longer wavelength due to conjugation |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the keto-enol tautomerism of β-keto esters, which can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Equilibrium Constant Determination

Objective: To determine the equilibrium constant (Keq) for the keto-enol tautomerism.

Methodology:

-

Sample Preparation: Prepare solutions of this compound of known concentration in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆) to investigate solvent effects.

-

Data Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K) using a high-resolution NMR spectrometer.

-

Signal Integration: Identify the distinct signals corresponding to the keto and enol tautomers. For a quantitative analysis, integrate a non-overlapping signal for each tautomer. For instance, the vinylic proton of the enol form and the α-methylene protons of the keto form are often well-resolved.[2][12]

-

Calculation of Equilibrium Constant: The mole fraction of each tautomer can be determined from the integrated areas of their respective signals. The equilibrium constant (Keq = [enol]/[keto]) is then calculated by taking the ratio of the integrated area of the enol signal to that of the keto signal, adjusted for the number of protons giving rise to each signal.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To qualitatively observe the presence of the enol tautomer and study the effect of solvent polarity.

Methodology:

-

Sample Preparation: Prepare dilute solutions of this compound in a series of solvents with varying polarities (e.g., hexane, acetonitrile, ethanol).

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Analysis: The enol form, with its conjugated system, is expected to exhibit a π → π* transition at a longer wavelength compared to the keto form.[13][14] A shift in the absorption maximum (λmax) or a change in the absorbance intensity with solvent polarity can provide insights into the shifting equilibrium.[9]

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups of the keto and enol tautomers.

Methodology:

-

Sample Preparation: The sample can be analyzed neat as a thin film between salt plates (NaCl or KBr) or as a solution in a suitable IR-transparent solvent (e.g., CCl₄).

-

Data Acquisition: Obtain the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Analysis: Analyze the spectrum for the characteristic absorption bands of both tautomers as detailed in Table 2. The presence of both sets of bands confirms the existence of the tautomeric equilibrium.

Experimental and Analytical Workflow

The systematic study of keto-enol tautomerism involves a logical progression from sample preparation to data analysis and interpretation.

Caption: General experimental workflow for studying keto-enol tautomerism.

Conclusion

The study of the keto-enol tautomerism of this compound, while not specifically detailed in current literature, can be effectively approached using established spectroscopic and analytical techniques. By leveraging the extensive knowledge base on analogous β-keto esters, researchers can quantify the tautomeric equilibrium, understand the influence of environmental factors, and ultimately gain crucial insights into the molecule's chemical behavior. This guide provides a robust framework for initiating such investigations, essential for applications in synthetic chemistry and drug development.

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. cores.research.asu.edu [cores.research.asu.edu]

- 5. fulir.irb.hr [fulir.irb.hr]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. dial.uclouvain.be [dial.uclouvain.be]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. biopchem.education [biopchem.education]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 5-methoxy-3-oxopentanoate via Claisen Condensation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-methoxy-3-oxopentanoate, also known as Nazarov's Reagent, is a valuable β-keto ester intermediate in organic synthesis. Its structure is particularly useful for the construction of more complex molecules, including cyclopentenones via the Nazarov cyclization. This document provides a detailed protocol for the synthesis of this compound through a crossed Claisen condensation of methyl 3-methoxypropanoate and methyl acetate. The methodology is based on established principles of the Claisen condensation, a robust carbon-carbon bond-forming reaction.

Reaction Scheme

The synthesis proceeds via a crossed Claisen condensation, where the enolate of methyl acetate acts as the nucleophile, attacking the carbonyl of methyl 3-methoxypropanoate. Sodium methoxide is utilized as the base to generate the enolate and to prevent transesterification. An acidic workup is necessary to protonate the resulting β-keto ester enolate.

Caption: Claisen condensation of methyl 3-methoxypropanoate and methyl acetate.

Experimental Protocols

This protocol details the synthesis of this compound from methyl 3-methoxypropanoate and methyl acetate using sodium methoxide as the base.

Materials and Reagents:

-

Methyl 3-methoxypropanoate (C₅H₁₀O₃)

-

Methyl acetate (C₃H₆O₂)

-

Sodium methoxide (NaOCH₃)

-

Anhydrous methanol (CH₃OH)

-

Anhydrous diethyl ether (Et₂O)

-

Hydrochloric acid (HCl), concentrated

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Addition funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and an addition funnel.

-

Under a positive pressure of inert gas, charge the flask with sodium methoxide (1.1 equivalents) and anhydrous methanol. Stir to dissolve.

-

Add methyl 3-methoxypropanoate (1.0 equivalent) to the flask.

-

-

Enolate Formation and Condensation:

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add methyl acetate (1.2 equivalents) to the addition funnel.

-

Add the methyl acetate dropwise to the stirred reaction mixture over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Cool the resulting residue in an ice bath and cautiously add a mixture of ice and concentrated hydrochloric acid to neutralize the excess base and acidify the solution to a pH of ~2-3.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Alternatively, purify by vacuum distillation.

-

Quantitative Data

Table 1: Reactant and Reagent Quantities

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (equivalents) | Amount |

| Methyl 3-methoxypropanoate | C₅H₁₀O₃ | 118.13 | 1.0 | User-defined |

| Methyl acetate | C₃H₆O₂ | 74.08 | 1.2 | Calculated |

| Sodium methoxide | NaOCH₃ | 54.02 | 1.1 | Calculated |

Table 2: Predicted Spectroscopic Data for this compound

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.70 | Singlet | 3H | -COOCH₃ | |

| ~3.65 | Triplet | 2H | -CH₂-OCH₃ | |

| ~3.45 | Singlet | 2H | -COCH₂CO- | |

| ~3.35 | Singlet | 3H | -OCH₃ | |

| ~2.80 | Triplet | 2H | -CH₂-CO- |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |

| ~202.0 | Ketone C=O | |

| ~167.5 | Ester C=O | |

| ~68.0 | -CH₂-OCH₃ | |

| ~58.5 | -OCH₃ | |

| ~52.5 | -COOCH₃ | |

| ~49.0 | -COCH₂CO- | |

| ~45.0 | -CH₂-CO- |

| IR Spectroscopy (Predicted) | Wavenumber (cm⁻¹) | Functional Group |

| ~1745 | C=O stretch (ester) | |

| ~1715 | C=O stretch (ketone) | |

| ~1120 | C-O stretch (ether) |

| Mass Spectrometry (Predicted) | m/z | Assignment |

| 160.07 | [M]⁺ (Molecular Ion) |

Experimental Workflow

Caption: A logical workflow for the synthesis and purification of the target compound.

Application Notes and Protocols for the Selective Monohydrolysis Synthesis of Methyl 5-methoxy-3-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-methoxy-3-oxopentanoate, also recognized as monomethyl 3-oxoglutarate, is a valuable dicarbonyl compound in organic synthesis. Its structure, featuring both a β-keto acid and a methyl ester, renders it a versatile precursor for synthesizing a variety of heterocyclic compounds and other complex organic molecules.[1] Due to the lack of a direct one-step synthesis, a two-step approach is commonly employed. This process begins with the synthesis of a key intermediate, dimethyl 3-oxoglutarate, which then undergoes selective monohydrolysis to produce the desired target molecule.[1] This document provides detailed protocols for the chemical and enzymatic monohydrolysis of dimethyl 3-oxoglutarate.

Synthesis Pathway Overview

The most efficient route to obtaining this compound involves two main stages:

-

Claisen Condensation: Synthesis of dimethyl 3-oxoglutarate from dimethyl oxalate and methyl acetate.[1]

-

Selective Monohydrolysis: Hydrolysis of one of the two methyl ester groups of dimethyl 3-oxoglutarate to yield the final product.[1]

This pathway is favored due to the high availability of the starting materials and typically high yields in each step.[1]

Caption: Overall two-step synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis process.

| Step | Reaction | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| 1 | Claisen Condensation | Dimethyl oxalate, Methyl acetate | Sodium methoxide | Methanol | Reflux | 2-4 hours | 65-75 |

| 2 | Selective Monohydrolysis | Dimethyl 3-oxoglutarate | Sodium hydroxide (NaOH) | Tetrahydrofuran / Water | 0 | 30-60 minutes | High |

Experimental Protocols

Protocol 1: Chemical Selective Monohydrolysis

This protocol details the selective hydrolysis of one of the methyl ester groups of dimethyl 3-oxoglutarate using sodium hydroxide.

Materials:

-

Dimethyl 3-oxoglutarate

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Deionized water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: Dissolve Dimethyl 3-oxoglutarate in a minimal amount of THF in a round-bottom flask. Add chilled deionized water to create a two-phase system. Place the flask in an ice-water bath to maintain a temperature of 0°C.[1]

-

Hydrolysis: While vigorously stirring the reaction mixture, add a pre-chilled aqueous solution of sodium hydroxide (1.0 to 1.2 equivalents) dropwise.[1]

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) for the disappearance of the starting diester. This is typically complete within 30-60 minutes.[1]

-

Acidification: Once the reaction is complete, acidify the mixture to a pH of approximately 2-3 with 1 M hydrochloric acid, ensuring the temperature remains at 0°C.[1]

-

Extraction: Saturate the aqueous layer with sodium chloride and perform multiple extractions with ethyl acetate.[1]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to yield this compound.[1] The crude product is often of high purity but can be further purified by column chromatography on silica gel if necessary.[1]

Caption: Workflow for the chemical selective monohydrolysis.

Protocol 2: Enzymatic Monohydrolysis (Alternative Method)

Enzymatic hydrolysis presents a green alternative for the selective monohydrolysis of β-keto esters.[2][3] Hydrolases, such as lipases and esterases, can be employed for this transformation.[3]

General Considerations:

-

Enzyme Screening: It is crucial to screen a variety of commercially available hydrolases to identify one with high activity and selectivity for the monohydrolysis of dimethyl 3-oxoglutarate.[3]

-

Assay for Activity: The hydrolytic activity can be monitored by detecting the pH change resulting from the formation of the carboxylic acid.[2][3][4] A pH indicator dye, such as bromothymol blue, can be used for this purpose.[3][4]

Conceptual Protocol:

-

Enzyme Selection: Screen a library of hydrolases (esterases, lipases) for their ability to hydrolyze dimethyl 3-oxoglutarate to the desired mono-acid.

-

Reaction Setup: In a buffered aqueous solution at an optimal pH for the selected enzyme, dissolve the substrate, dimethyl 3-oxoglutarate.

-

Enzymatic Reaction: Add the selected hydrolase to initiate the reaction. Maintain a constant temperature and gentle agitation.

-

Monitoring: Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) or by a pH-stat titrator to measure the consumption of base needed to maintain a constant pH.

-

Work-up: Once the desired conversion is reached, denature the enzyme (e.g., by pH shift or heat) and extract the product as described in the chemical hydrolysis protocol.

Caption: Logical workflow for developing an enzymatic monohydrolysis protocol.

References

Application Notes and Protocols for the Synthesis of Methyl 5-methoxy-3-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of Methyl 5-methoxy-3-oxopentanoate, a valuable β-keto ester intermediate in organic synthesis. The procedure outlined is based on a crossed Claisen condensation reaction.

Reaction Scheme

The synthesis of this compound can be achieved via a Claisen condensation of methyl 3-methoxypropanoate and methyl acetate, using a strong base such as sodium methoxide.

Figure 1: Reaction scheme for the synthesis of this compound.

Caption: Synthesis of this compound via Claisen condensation.

Experimental Protocol

This protocol details the materials, equipment, and step-by-step procedure for the synthesis of this compound.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| Methyl 3-methoxypropanoate | C₅H₁₀O₃ | 118.13 | 11.81 g | 0.10 |

| Methyl acetate | C₃H₆O₂ | 74.08 | 7.41 g | 0.10 |

| Sodium methoxide | CH₃ONa | 54.02 | 5.40 g | 0.10 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - |

| Diethyl ether | (C₂H₅)₂O | 74.12 | 150 mL | - |

| 1 M Hydrochloric acid | HCl | 36.46 | As needed | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 50 mL | - |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | 50 mL | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Equipment

-

Three-necked round-bottom flask (250 mL)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Heating mantle

-

Ice bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure

-

Reaction Setup:

-

Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.

-

Place the flask under an inert atmosphere.

-

-

Addition of Reagents:

-

To the flask, add sodium methoxide (5.40 g, 0.10 mol) and anhydrous THF (50 mL).

-

Begin stirring the suspension.

-

In the dropping funnel, prepare a mixture of methyl 3-methoxypropanoate (11.81 g, 0.10 mol) and methyl acetate (7.41 g, 0.10 mol) in anhydrous THF (50 mL).

-

Add the ester mixture dropwise to the stirred suspension of sodium methoxide over a period of 30 minutes.

-

-

Reaction:

-

After the addition is complete, heat the reaction mixture to reflux (approximately 66 °C) using a heating mantle.

-

Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

-

Carefully quench the reaction by the slow addition of 1 M HCl until the mixture is acidic (pH ~5-6).

-

Transfer the mixture to a separatory funnel containing 100 mL of diethyl ether and 50 mL of water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.[1]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]

-

-

Purification:

-

Purify the crude product by vacuum distillation.[2]

-

Collect the fraction boiling at 56-57 °C at 0.1 mmHg to yield this compound as a colorless to light yellow liquid.

-

Data Presentation

Physical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₇H₁₂O₄ |

| Molecular Weight | 160.17 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 56-57 °C / 0.1 mmHg |

| Density | 1.10 g/mL at 20 °C |

| Yield | 60-70% (Typical) |

| ¹H NMR (CDCl₃, predicted) | δ (ppm): 3.72 (s, 3H), 3.68 (t, 2H), 3.45 (s, 2H), 3.35 (s, 3H), 2.75 (t, 2H) |

| ¹³C NMR (CDCl₃, predicted) | δ (ppm): 202.1, 167.5, 70.2, 58.9, 52.3, 49.8, 45.1 |

Note: Predicted NMR data is based on computational models and analysis of structurally similar compounds.

Experimental Workflow Visualization

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Synthesis of Prostaglandin Intermediates from Methyl 5-methoxy-3-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals